3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, often using thiol reagents under basic conditions.
Addition of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylquinazolinone: Lacks the sulfanyl and dimethoxyphenyl groups.
2-(3,4-dimethoxyphenyl)quinazolinone: Lacks the bromophenyl and sulfanyl groups.
Sulfanylquinazolinone: Lacks the bromophenyl and dimethoxyphenyl groups.
Uniqueness
The unique combination of the bromophenyl, sulfanyl, and dimethoxyphenyl groups in 3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H19BrN2O4S |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H19BrN2O4S/c1-30-21-12-7-15(13-22(21)31-2)20(28)14-32-24-26-19-6-4-3-5-18(19)23(29)27(24)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3 |
InChI Key |
HHABRYBCLPICRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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